molecular formula C22H24N4O2S B11569150 (4-Benzylpiperazin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone

(4-Benzylpiperazin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone

Cat. No.: B11569150
M. Wt: 408.5 g/mol
InChI Key: GGKRUWDAFXFBOT-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylic piperazine moiety, a methoxyphenyl group, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenyl isothiocyanate with 4-benzyloxycarbonylpiperazine to form the thiazole ring. This reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromoethane or chloromethane in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE: shares similarities with other compounds that have piperazine, thiazole, or methoxyphenyl groups.

    4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE: is unique due to its specific combination of these functional groups, which can confer distinct chemical and biological properties.

Uniqueness

The uniqueness of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C22H24N4O2S/c1-28-19-9-7-18(8-10-19)23-22-24-20(16-29-22)21(27)26-13-11-25(12-14-26)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,23,24)

InChI Key

GGKRUWDAFXFBOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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